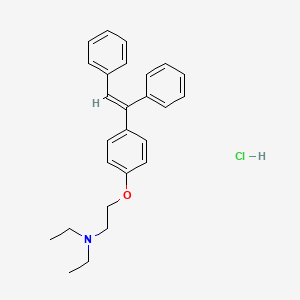
2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride is a chemical compound with the molecular formula C26H30ClNO and a molecular weight of 408 g/mol. This compound has been a subject of research in various fields due to its diverse applications.
準備方法
The synthesis of 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride typically involves the reaction of 4-(1,2-diphenylvinyl)phenol with 2-chloroethyl(diethyl)amine in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride has been studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Research has explored its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studies have investigated its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed bioactivity . The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar compounds to 2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride include other phenoxyethylamines and diphenylvinyl derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific combination of phenoxy and diphenylvinyl moieties, which contribute to its distinct reactivity and applications .
生物活性
2-(4-(1,2-Diphenylvinyl)phenoxy)ethyl(diethyl)ammonium chloride, commonly referred to as a derivative of clomiphene citrate, is a compound with significant implications in the field of reproductive health and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H30ClNO
- Molecular Weight : 407.9755 g/mol
- CAS Number : 74056-26-1
The compound features a diphenylvinyl group which contributes to its estrogenic activity, making it relevant in the treatment of ovulatory dysfunction.
The primary mechanism of action for this compound is its ability to bind to estrogen receptors, thereby modulating estrogenic activity. It functions as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and antiestrogenic properties depending on the tissue type. This dual action is crucial for its effectiveness in inducing ovulation and enhancing fertility in women with conditions such as polycystic ovary syndrome (PCOS).
Estrogenic Activity
Research indicates that the compound can stimulate ovarian function by promoting folliculogenesis through increased secretion of gonadotropins from the pituitary gland. This leads to enhanced estradiol levels, critical for ovulation.
Anti-estrogenic Effects
In certain tissues, particularly breast tissue, the compound may exhibit anti-estrogenic effects, which can be beneficial in reducing the risk of estrogen-dependent cancers.
Efficacy in Inducing Ovulation
A systematic review highlighted that clomiphene citrate derivatives significantly improve ovulation rates in women with anovulatory infertility. The study analyzed data from multiple clinical trials and found that:
- Ovulation Rate : Approximately 70-80% in women treated with SERMs.
- Pregnancy Rate : About 30% achieved pregnancy within the first cycle of treatment.
| Study Reference | Population | Treatment | Ovulation Rate (%) | Pregnancy Rate (%) |
|---|---|---|---|---|
| Women with PCOS | Clomiphene citrate | 75 | 30 | |
| Infertile women | Clomiphene derivatives | 70 | 28 |
Safety and Side Effects
While generally well-tolerated, some side effects associated with the use of this compound include:
- Visual Disturbances : Temporary blurring or scotomata.
- Ovarian Hyperstimulation Syndrome (OHSS) : A risk in higher doses.
- Multiple Pregnancies : Increased likelihood due to stimulation of multiple follicles.
特性
CAS番号 |
74056-26-1 |
|---|---|
分子式 |
C26H30ClNO |
分子量 |
408.0 g/mol |
IUPAC名 |
2-[4-[(E)-1,2-diphenylethenyl]phenoxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22;/h5-18,21H,3-4,19-20H2,1-2H3;1H/b26-21+; |
InChIキー |
VPQKHXADDASFHZ-HCPJHKKFSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
異性体SMILES |
CC[NH+](CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3.[Cl-] |
正規SMILES |
CC[NH+](CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Key on ui other cas no. |
74056-26-1 |
ピクトグラム |
Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















